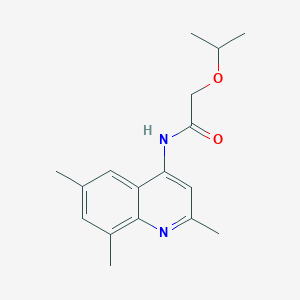![molecular formula C28H31N3O2 B6097144 N-(3,3-diphenylpropyl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6097144.png)
N-(3,3-diphenylpropyl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-diphenylpropyl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide, commonly known as DPP-6, is a small molecule inhibitor that has gained significant attention in the field of drug discovery and development. DPP-6 is a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy.
科学的研究の応用
DPP-6 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, DPP-6 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In Alzheimer's disease research, DPP-6 has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In epilepsy research, DPP-6 has been shown to reduce the severity and frequency of seizures.
作用機序
DPP-6 exerts its therapeutic effects by inhibiting the activity of specific enzymes in the body. Specifically, DPP-6 inhibits the activity of dipeptidyl peptidase 6 (DPP-6), which is involved in the regulation of various physiological processes, including cell growth, apoptosis, and inflammation. By inhibiting the activity of DPP-6, DPP-6 can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
DPP-6 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, DPP-6 induces apoptosis by activating the caspase pathway. In Alzheimer's disease, DPP-6 reduces the accumulation of amyloid-beta plaques in the brain by inhibiting the activity of beta-secretase. In epilepsy, DPP-6 reduces the severity and frequency of seizures by modulating the activity of ion channels in the brain.
実験室実験の利点と制限
DPP-6 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for its target enzyme, DPP-6, which makes it a potent inhibitor. However, DPP-6 also has some limitations. It can be difficult to obtain sufficient quantities of DPP-6 for use in experiments, and it can be expensive to synthesize. Additionally, DPP-6 may have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of DPP-6. One potential direction is the development of DPP-6 as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and epilepsy. Another potential direction is the investigation of the role of DPP-6 in other physiological processes, such as inflammation and immune function. Additionally, the development of more potent and selective DPP-6 inhibitors may be an area of future research.
合成法
The synthesis of DPP-6 involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for the synthesis of DPP-6 is the solid-phase synthesis method. This method involves the use of resin-bound amino acids, which are coupled together to form the peptide sequence of DPP-6. The final step in the synthesis involves the cleavage of the peptide from the resin and the purification of the final product.
特性
IUPAC Name |
N-(3,3-diphenylpropyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2/c32-27-15-14-24(21-31(27)20-17-25-13-7-8-18-29-25)28(33)30-19-16-26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-13,18,24,26H,14-17,19-21H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFZRFLOKBKDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-phenoxyethyl)-1-{[(2-phenylethyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B6097076.png)


![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6097083.png)
![2,3,4-pentanetrione 3-({4-[(trifluoromethyl)thio]phenyl}hydrazone)](/img/structure/B6097085.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6097108.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-5-{1-[(methylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6097115.png)
![{3-benzyl-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6097128.png)
![N-benzyl-2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B6097133.png)
![1-(2,3-difluorobenzyl)-4-[1-(methylsulfonyl)-3-pyrrolidinyl]piperidine](/img/structure/B6097137.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6097155.png)
![2-(4-benzyl-1-piperazinyl)-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6097161.png)
![2-{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6097166.png)
